N-Acetyl-9-O-lactoylneuraminic acid

描述

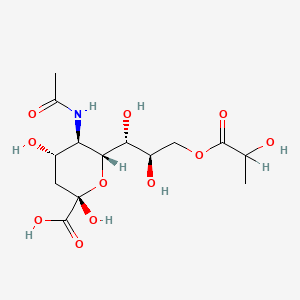

Structure

3D Structure

属性

CAS 编号 |

92935-30-3 |

|---|---|

分子式 |

C14H23NO11 |

分子量 |

381.33 g/mol |

IUPAC 名称 |

(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-1,2-dihydroxy-3-(2-hydroxypropanoyloxy)propyl]-2,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C14H23NO11/c1-5(16)12(21)25-4-8(19)10(20)11-9(15-6(2)17)7(18)3-14(24,26-11)13(22)23/h5,7-11,16,18-20,24H,3-4H2,1-2H3,(H,15,17)(H,22,23)/t5?,7-,8+,9+,10+,11+,14-/m0/s1 |

InChI 键 |

XXNWSGSWDRDYLR-NVZZXFSUSA-N |

SMILES |

CC(C(=O)OCC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O)O |

手性 SMILES |

CC(C(=O)OC[C@H]([C@H]([C@H]1[C@@H]([C@H](C[C@](O1)(C(=O)O)O)O)NC(=O)C)O)O)O |

规范 SMILES |

CC(C(=O)OCC(C(C1C(C(CC(O1)(C(=O)O)O)O)NC(=O)C)O)O)O |

其他CAS编号 |

92935-30-3 |

物理描述 |

Solid |

同义词 |

9-O-lactoyl-N-acetylneuraminic acid N-acetyl-9-O-lactoylneuraminic acid Neu5Ac9Lt |

产品来源 |

United States |

Biosynthesis and Metabolic Pathways of N Acetyl 9 O Lactoylneuraminic Acid

Core Sialic Acid Biosynthesis from Precursors

The journey to forming N-Acetyl-9-O-lactoylneuraminic acid begins with the de novo biosynthesis of its parent molecule, N-acetylneuraminic acid (Neu5Ac). This fundamental pathway occurs in the cytosol of vertebrate cells and involves a series of enzymatic steps that convert sugar precursors into the core sialic acid structure. nih.govwikipedia.org

UDP-N-acetylglucosamine 2-Epimerase/N-acetylmannosamine Kinase (GNE/MNK) Pathway

The biosynthesis of Neu5Ac is initiated from UDP-N-acetylglucosamine (UDP-GlcNAc), a product of the hexosamine pathway. The key, rate-limiting enzyme in this process is the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase, commonly known as GNE. proquest.com This single protein houses two distinct enzymatic activities that catalyze the first two committed steps in sialic acid synthesis. nih.gov

First, the epimerase domain of GNE converts UDP-GlcNAc into N-acetylmannosamine (ManNAc). This reaction involves the removal of the UDP moiety and the epimerization of the C-2 position of the sugar. nih.gov Subsequently, the kinase domain of GNE (MNK) phosphorylates ManNAc at the C-6 position, using ATP as the phosphate (B84403) donor, to produce N-acetylmannosamine-6-phosphate (ManNAc-6-P). nih.gov The expression of the GNE gene is a strong indicator of sialic acid biosynthesis, with the highest levels typically found in the liver. proquest.com

N-Acetylneuraminic Acid 9-Phosphate Synthase (NANS) and Phosphatase (NANP) Activities

Following the formation of ManNAc-6-P, the next crucial step is catalyzed by N-acetylneuraminic acid 9-phosphate synthase (NANS). This enzyme facilitates the condensation of ManNAc-6-P with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P). wikipedia.orgcapes.gov.br This reaction creates the nine-carbon backbone characteristic of sialic acids. capes.gov.br

The final step in the cytosolic synthesis of Neu5Ac is the dephosphorylation of Neu5Ac-9-P. This is carried out by a specific phosphatase, N-acetylneuraminate-9-phosphatase (NANP), which removes the phosphate group at the C-9 position to yield free N-acetylneuraminic acid. Interestingly, studies have shown that knocking out the gene for NANP does not completely halt sialic acid production, suggesting the existence of alternative phosphatases that can fulfill this role. Once synthesized, Neu5Ac is transported into the nucleus for activation to CMP-sialic acid, the donor substrate used by sialyltransferases in the Golgi apparatus to sialylate glycoconjugates. wikipedia.org

Enzymatic O-Lactoylation of Sialic Acids at C-9 Position

The structural diversity of sialic acids is greatly expanded by various modifications, such as the addition of acetyl or lactoyl groups. This compound is distinguished by the presence of an L-lactyl group esterified to the hydroxyl group at the C-9 position of the sialic acid backbone.

Identification of Sialate O-Lactyltransferase Activity

This compound, along with N,9-O-diacetylneuraminic acid, was first identified as a naturally occurring compound in humans through the analysis of free and glycosidically bound acylneuraminic acids from serum and saliva. nih.govscilit.comscispace.com While this discovery confirmed its presence in human tissues, the specific enzyme responsible for adding the lactoyl group, a putative "sialate O-lactyltransferase," remains to be definitively identified and characterized. Research has provided indications of enzymatic synthesis of 9-O-lactoyl-N-acetylneuraminic acid in equine liver, but detailed information on a specific transferase is not yet available in the scientific literature. hmdb.ca

Regioselectivity and Specificity of O-Lactoylation

The characterization of the compound from natural sources clearly shows the lactoyl group is attached at the C-9 position. nih.govscispace.com This implies a highly regioselective enzymatic process. However, without the identification of the specific sialate O-lactyltransferase, the precise mechanisms governing its substrate specificity—whether it acts on free sialic acid, CMP-sialic acid, or sialic acid already attached to a glycan chain—and its regioselectivity have not been elucidated. Studies on the related O-acetylation process show that transfer can occur at different hydroxyl groups, with subsequent migration of the acetyl group, but it is unknown if a similar mechanism applies to O-lactoylation. nih.gov

Interplay with Sialate O-Acetylation and Other Sialic Acid Modifications

Sialic acids can undergo a variety of modifications, with O-acetylation being one of the most common and well-studied. nih.gov O-acetyl groups can be found at the C-4, C-7, C-8, or C-9 positions, and this modification is known to modulate a wide range of biological recognition events, including host-pathogen interactions and immune responses. nih.govnih.govucsd.edu The addition and removal of O-acetyl groups are controlled by specific sialate-O-acetyltransferases (SOATs) and sialate-O-acetylesterases (SIAEs). nih.govwikipedia.org

The discovery of this compound alongside O-acetylated derivatives in human fluids suggests a complex interplay of different modifying enzymes within the Golgi apparatus, where these modifications are thought to occur. nih.govnih.gov However, the specific interactions between the enzymatic pathways of O-lactoylation and O-acetylation are currently unknown. It is unclear whether these modifications compete for the same sialic acid substrates or if their respective enzymes are regulated in a coordinated fashion. For instance, certain sialate-O-acetylesterases have been shown to be highly specific, hydrolyzing 9-O-acetyl groups but not 9-O-lactoyl groups, indicating that distinct enzymatic systems manage the turnover of these modifications. nih.gov Further research is needed to uncover the enzymes of the O-lactoylation pathway and to understand how this modification is regulated in concert with O-acetylation and other sialic acid substitutions.

Catabolism and Recycling Pathways of O-Lactoylated Sialic Acids

The breakdown and reuse of O-acetylated sialic acids are well-defined processes, and by extension, provide a framework for understanding the catabolism of O-lactoylated sialic acids. Once a sialoglycoconjugate undergoes degradation within the lysosome, the terminal sialic acid is cleaved. This free sialic acid is then transported into the cytoplasm by a specific exporter known as sialin (B1330336). nih.govresearchgate.net This transport is a critical step in the recycling pathway, allowing the cell to efficiently reuse the sialic acid for the synthesis of new glycoconjugates. nih.govnih.gov Genetic defects in sialin lead to lysosomal storage diseases, characterized by the accumulation of free sialic acid. nih.gov

For modified sialic acids, an additional deacylation step is necessary before they can be reutilized by the sialyltransferases in the Golgi apparatus. nih.gov In the case of O-acetylated sialic acids, this is carried out by specific esterases. nih.govnih.gov It is presumed that this compound would require a similar enzymatic removal of the 9-O-lactoyl group to be recycled.

Neuraminidase (Sialidase) Activities on Modified Sialosides

Neuraminidases, or sialidases, are glycoside hydrolase enzymes that cleave the glycosidic linkages of terminal sialic acid residues from sialoglycoconjugates. frontiersin.org The activity of these enzymes can be significantly influenced by modifications on the sialic acid molecule, such as O-acetylation. nih.gov

Research on 9-O-acetylated sialic acids (Neu5,9Ac₂) has demonstrated that this modification has a substantial and differential impact on the hydrolytic activity of human neuraminidase (hNEU) isoenzymes. nih.govacs.org Studies using a synthesized acetylated fluorogenic substrate, 2'-(4-methylumbelliferyl)-9-O-acetyl-α-d-N-acetylneuraminic acid, revealed varied tolerance among the different hNEU isoforms. nih.govacs.org For NEU2, NEU3, and NEU4, the general substrate tolerance follows the trend of Neu5Ac > Neu5Gc ≫ Neu5,9Ac₂. nih.govacs.org Specifically, NEU2 and NEU3 exhibit markedly reduced activity towards substrates containing Neu5,9Ac₂. nih.govacs.org In contrast, NEU4 appears more tolerant and can even show increased activity on certain Neu5,9Ac₂ substrates. nih.govacs.org Similarly, viral sialidases, such as the one from Newcastle disease virus, show a reduced rate of hydrolysis for 9-O-acetylated substrates. nih.gov

The presence of a 9-O-acetyl group generally hinders the action of sialidases. nih.govnih.gov In fact, the removal of the O-acetyl group by an O-acetylesterase has been shown to significantly increase the release of sialic acid by influenza A virus sialidase from various natural sialoglycoconjugates containing N-acetyl-9-O-acetylneuraminic acid. nih.gov This suggests that de-O-acetylation may be a prerequisite for efficient sialidase action. Given that the 9-O-lactoyl group is bulkier than the 9-O-acetyl group, it is highly probable that it also confers resistance to cleavage by most neuraminidases, potentially to an even greater extent.

Table 1: Impact of 9-O-Acetylation on Human Neuraminidase (hNEU) Activity

| hNEU Isoform | Effect of 9-O-Acetylation on Activity | Reference |

|---|---|---|

| NEU2 | Remarkably reduced activity | nih.gov, acs.org |

| NEU3 | Remarkably reduced activity | nih.gov, acs.org |

| NEU4 | More tolerant; can show increased activity on specific substrates | nih.gov, acs.org |

Sialate O-Acetylesterase (SIAE) and its Potential Relevance to O-Lactoylation

Sialate O-acetylesterase (SIAE) is the key enzyme responsible for removing 9-O-acetyl groups from sialic acids, thereby reversing the action of sialate-O-acetyltransferases (SOAT). nih.govoup.comresearchgate.net This enzyme belongs to the family of hydrolases that act on carboxylic ester bonds. wikipedia.org In humans, SIAE is encoded by a gene on chromosome 11 and exists in different isoforms. oup.comwikipedia.org

Two main forms of 9-O-acetyl-SIAE have been identified in mammals: a lysosomal, membrane-bound form and a cytosolic form. oup.com The lysosomal SIAE is thought to de-O-acetylate sialoglycoconjugates that have entered the lysosomal degradation pathway. oup.com The cytosolic isoform is believed to act on free 9-O-acetylated sialic acids that have been transported out of the lysosome, preparing them for recycling. nih.govoup.comuniprot.org The function of SIAE is critical for maintaining immunological tolerance, as it negatively regulates B lymphocyte antigen receptor signaling. wikipedia.orgnih.gov

The substrate specificity of SIAE is directed towards the O-acetyl ester at position 9 of N-acetylneuraminic acid. uniprot.org The enzyme specifically catalyzes the hydrolysis of the O-acetyl group to produce acetate (B1210297) and N-acetylneuraminic acid. uniprot.org

Given the specificity of SIAE for O-acetyl groups, it is unlikely that it can efficiently hydrolyze the 9-O-lactoyl group of this compound. The lactoyl group, being derived from lactic acid, is structurally distinct from the acetyl group derived from acetic acid. Therefore, the catabolism of 9-O-lactoylated sialosides likely requires a different, as-yet-unidentified esterase with specificity for the O-lactoyl moiety. The identification and characterization of such an enzyme would be a critical step in fully elucidating the metabolic pathway of this compound.

Table 2: Characteristics of Sialate O-Acetylesterase (SIAE)

| Characteristic | Description | Reference |

|---|---|---|

| Enzyme Commission No. | 3.1.1.53 | uniprot.org, nih.gov |

| Function | Catalyzes the removal of 9-O-acetyl groups from sialic acids. | uniprot.org, oup.com |

| Cellular Localization | Lysosomal (membrane-bound) and Cytosolic isoforms. | oup.com |

| Biological Role | Regulates the expression of O-acetylated sialoglycans; involved in immunological tolerance. | wikipedia.org, nih.gov, nih.gov |

| Substrate | N-acetyl-9-O-acetylneuraminate (Neu5,9Ac₂). | uniprot.org |

| Relevance to O-Lactoylation | Unlikely to act on 9-O-lactoyl groups due to substrate specificity. A distinct esterase is likely required. |

Biological Distribution and Occurrence of N Acetyl 9 O Lactoylneuraminic Acid

Tissue and Organ-Specific Localization

N-Acetyl-9-O-lactoylneuraminic acid has been identified in various mammalian tissues and fluids, indicating a widespread but specific distribution. In humans, this compound is found in both free and glycosidically bound forms. nih.gov

Initial characterization studies using gas-liquid chromatography and mass spectrometry identified N-acetyl-9-O-L-lactoylneuraminic acid as a principal acylneuraminic acid in human serum and saliva, alongside the more common N-acetylneuraminic acid. nih.govscispace.com While it is a notable component in these fluids, its concentration can vary. scispace.com

In mice, a study using gas chromatography coupled to mass spectrometry demonstrated the presence of N-acetyl-9-O-lactyl-neuraminic acid (Neu5Ac9Lt) in several tissues. nih.gov These include the gut, where it is relatively abundant, as well as the liver and various regions of the brain, such as the olfactory lobe, telencephalon, metencephalon, and hippocampus. nih.gov The presence of O-acetylated sialic acids, a broader category that includes lactoylated forms, is particularly high in the mucins of the human colon mucosa. nih.gov

Table 1: Tissue and Fluid Distribution of this compound

| Tissue/Fluid | Species | Form | Reference |

|---|---|---|---|

| Serum | Human | Free and Glycosidically Bound | nih.gov, scispace.com |

| Saliva | Human | Free and Glycosidically Bound | nih.gov, scispace.com |

| Gut | Mouse | Not specified | nih.gov |

| Liver | Mouse | Not specified | nih.gov |

| Olfactory Lobe | Mouse | Not specified | nih.gov |

| Telencephalon | Mouse | Not specified | nih.gov |

| Metencephalon | Mouse | Not specified | nih.gov |

| Hippocampus | Mouse | Not specified | nih.gov |

| Colon Mucosa | Human | High concentration of general O-acetylated sialic acids | nih.gov |

Subcellular Compartmentalization of O-Lactoylated Sialic Acids

The synthesis and distribution of O-acetylated sialic acids, including O-lactoylated variants, are tightly regulated within the cell. The biosynthetic pathway primarily occurs within the Golgi apparatus. nih.govresearchgate.net

The process begins in the cytosol, where precursor sugars are synthesized. nih.gov Free sialic acid is activated to CMP-sialic acid and then transported into the lumen of the Golgi apparatus by the CMP-sialic acid transporter (SLC35A1). researchgate.net Within the Golgi, an acetyl-CoA dependent O-acetyltransferase, CASD1, catalyzes the transfer of an acetyl group to the C-7 or C-9 position of the sialic acid. researchgate.net While this describes O-acetylation, the specific enzymatic machinery for O-lactoylation is less characterized but is presumed to also reside within the Golgi, where sialyltransferases then attach the modified sialic acid to nascent glycoproteins and glycolipids. nih.govresearchgate.net

These newly synthesized sialoglycoconjugates are then transported via the secretory pathway to the cell surface, where they become components of the plasma membrane, or are secreted from the cell. wikipedia.orgresearchgate.net O-acetylated sialic acids are found on glycoproteins and gangliosides at the cell surface. nih.govwikipedia.org Degradation of these glycoconjugates often occurs following endocytosis and delivery to lysosomes, where lysosomal sialidases remove the sialic acid residues. wikipedia.org The free sialic acid can then be transported back to the cytosol for recycling into the Golgi apparatus. wikipedia.org The enzymes responsible for de-O-acetylation, sialic acid esterases, are found both extracellularly and within intracellular compartments. researchgate.net

Functional Roles and Molecular Mechanisms of N Acetyl 9 O Lactoylneuraminic Acid

Integration and Modulation within Glycoconjugate Structures

N-Acetyl-9-O-lactoylneuraminic acid has been identified as a component of both glycoproteins and glycolipids in various biological contexts. nih.gov For instance, it was first isolated from the glycoproteins of bovine submandibular glands, where it constitutes about 2% of the total acylneuraminic acids. nih.gov In humans, it is found in both free and glycosidically bound forms in serum and saliva. nih.gov These glycoconjugates are integral to cell membranes and secreted fluids, where they participate in a multitude of biological processes. biosynth.comwikipedia.org

Table 1: Documented Occurrence of this compound

| Biological Source | Type of Glycoconjugate | Reference(s) |

| Bovine Submandibular Gland | Glycoproteins | nih.gov |

| Human Serum | Free and Glycosidically Bound | nih.gov |

| Human Saliva | Free and Glycosidically Bound | nih.gov |

The structural modification of adding a lactoyl group to N-acetylneuraminic acid can alter the shape and chemical properties of the glycan chain. This, in turn, influences how the glycan interacts with other molecules, such as proteins. nih.gov For example, modifications like O-acetylation at the 9-position are known to either create new binding sites or reduce the binding affinity for various proteins, including microbial lectins. nih.govnih.gov While direct studies on the conformational impact of the 9-O-lactoyl group are specific, the principle that such modifications alter binding properties is well-established for the broader class of sialic acids.

Role in Cellular Recognition and Adhesion Processes

Sialic acids, as terminal residues of glycans, are crucial mediators of cellular recognition and adhesion. researchgate.net They are involved in processes ranging from neurotransmission to viral and bacterial infections. biosynth.com The specific type of sialic acid and its modifications can fine-tune these interactions. For instance, the presence of 9-O-acetylated sialic acids on cell surfaces can act as a receptor for certain viruses, like the influenza C virus. nih.gov Conversely, the removal of sialic acids from the surface of the fungal pathogen Cryptococcus neoformans reduces its adhesion to substrates and increases its susceptibility to being engulfed by immune cells, indicating a role in protecting the pathogen. nih.gov Although research on the precise role of this compound in these processes is ongoing, its presence at the cell surface suggests its participation in the complex molecular dialogues that govern cell-cell interactions.

Modulation of Immune Responses and Immunoregulation

The various forms of sialic acid play a significant role in regulating the immune system, often acting as self-associated molecular patterns that prevent an unwanted immune attack. researchgate.net Modifications to sialic acids are critical in this immunomodulatory function.

Siglecs are a family of receptors primarily expressed on immune cells that recognize and bind to sialic acids. nih.govresearchgate.net These interactions are often inhibitory, helping to maintain immune homeostasis. nih.govfrontiersin.org The binding specificity of Siglecs is influenced by the type of sialic acid and its modifications. nih.gov For example, studies have shown that the hydroxyl group at the C-9 position of N-acetylneuraminic acid is essential for binding to all five studied Siglecs (sialoadhesin, MAG, SMP, CD22, and CD33). nih.gov The addition of a larger group, such as a lactoyl moiety, at this position would likely alter the binding affinity and specificity for different Siglecs.

Some pathogens have evolved to display sialic acids on their surface to engage with Siglecs and dampen the host immune response. nih.govijmr.org.in For instance, Pseudomonas aeruginosa can display α2,6-linked 9-O-acetylated sialic acids, which are recognized by Siglec-9 on neutrophils. nih.govijmr.org.in This interaction leads to a reduced inflammatory response from the neutrophils, aiding the survival of the bacteria. nih.gov This highlights how specific sialic acid modifications can be exploited to manipulate immune cell function through Siglec engagement.

The landscape of sialic acids on immune cells changes during activation, which in turn affects their function. researchgate.net For example, early activation of mouse T-lymphocytes is associated with a shift in the type of sialic acid expressed on their surface. researchgate.netdntb.gov.ua Furthermore, increased levels of 9-O-acetylated N-acetylneuraminic acid have been observed on the surface of T-lymphocytes in patients with certain cancers, suggesting a role for this modification in the immune response to tumors. nih.gov This alteration in sialic acid expression on T-cells may act as an "antirecognition factor," potentially modulating the immune system's ability to recognize and attack malignant cells. nih.gov The presence of this compound in human serum and on cell surfaces points to its potential involvement in these complex regulatory pathways that control immune cell activation and tolerance. nih.gov

Contributions to Host-Pathogen Interactions

There is currently no substantial scientific evidence available to detail the contributions of This compound to host-pathogen interactions. The roles described in the following subsections are well-documented for a related compound, N-acetyl-9-O-acetyl neuraminic acid (Neu5,9Ac2), but not for the lactoyl form.

Receptor Function for Viral Entry (e.g., Coronaviruses, Influenza C/D Viruses)

No studies were found that identify or characterize this compound as a functional receptor for viral entry. In contrast, the closely related N-acetyl-9-O-acetylneuraminic acid is recognized as a crucial receptor determinant for the attachment and entry of Influenza C and Influenza D viruses, as well as for certain coronaviruses like Bovine Coronavirus (BCoV). nih.govnih.gov

Influence on Cellular Signaling Pathways (e.g., Rho/ROCK-JNK/ERK pathway)

There is no available research data linking this compound to the modulation of specific cellular signaling pathways such as the Rho/ROCK-JNK/ERK pathway. The influence of this particular sialic acid variant on intracellular signaling remains an uninvestigated area of cell biology.

Analytical Methodologies for N Acetyl 9 O Lactoylneuraminic Acid Research

Isolation and Purification Techniques from Biological Matrices

The initial and critical step in the analysis of N-acetyl-9-O-lactoylneuraminic acid involves its release from glycoconjugates and subsequent isolation from complex biological samples. Mild acid hydrolysis is a common method to cleave the glycosidic linkages of sialic acids from glycoproteins. nih.gov For instance, glycoproteins from bovine submandibular glands are subjected to mild acid hydrolysis to release the acylneuraminic acid fraction, which contains about 2% this compound. nih.gov

Following hydrolysis, a series of chromatographic techniques are employed for purification. Ion-exchange chromatography is a principal method used to separate the negatively charged sialic acids from other neutral or positively charged molecules. nih.govd-nb.info This is often followed by cellulose (B213188) column chromatography to further purify the compound. nih.gov In some protocols, after initial purification, formic acid, which may be used as an eluent in ion-exchange chromatography, is removed under reduced pressure to prevent degradation of the target molecule. d-nb.info

These purification strategies have been successfully applied to various biological materials, including human serum, saliva, and urine, as well as bovine submandibular glands. nih.govnih.gov

Spectrometric Characterization Methods

Spectrometric methods are indispensable for the structural confirmation and quantification of this compound.

Mass spectrometry, often coupled with chromatographic separation, provides high sensitivity and specificity for the identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been instrumental in the characterization of acylneuraminic acids, including this compound, from human serum, saliva, and urine. nih.gov It allows for the separation and identification of different sialic acid derivatives within a mixture. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Modern advancements in LC-MS/MS offer a powerful tool for the simultaneous detection of multiple sialic acid derivatives. A recently developed HPLC-MS method enables the detection of the 1,7-lactone of N-acetylneuraminic acid, its γ-lactone derivative, and N-acetylneuraminic acid itself. researchgate.net This highlights the capability of LC-MS to handle the complexity and potential instability of these molecules in solution. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This soft ionization technique is particularly useful for analyzing larger molecules and has been used in the characterization of enzymes involved in sialic acid metabolism, such as N-acetylneuraminate-9-phosphate synthase. nih.gov

The Human Metabolome Database (HMDB) provides predicted collision cross-section (CCS) values for this compound adducts, which are valuable for its identification in MS-based metabolomics studies. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 382.13438 | 179.7 |

| [M+Na]⁺ | 404.11632 | 180.1 |

| [M-H]⁻ | 380.11982 | 174.8 |

| [M+NH₄]⁺ | 399.16092 | 186.7 |

| [M+K]⁺ | 420.09026 | 183.4 |

| [M+H-H₂O]⁺ | 364.12436 | 175.1 |

| [M+HCOO]⁻ | 426.12530 | 186.0 |

| [M+CH₃COO]⁻ | 440.14095 | 210.9 |

| Data sourced from the Human Metabolome Database (HMDB) uni.lu |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical information about the connectivity and stereochemistry of the molecule.

¹H NMR spectroscopy can confirm the presence of the O-lactoyl group. For instance, in the synthesis of 9-O-acetylated N-acetylneuraminic acid, the appearance of a singlet at 2.00 ppm and the downfield shift of the C-9 protons confirm the acetylation at the 9-position. nih.gov Similar principles apply to the identification of the lactoyl group.

¹³C NMR has been used to characterize a related disaccharide, 9-O-(α-D-N-acetylneuraminyl)-β-D-N-acetylneuraminic acid, isolated by partial acid hydrolysis. nih.gov Quantitative NMR (qNMR) spectroscopy is also employed to determine the concentration of synthesized sialic acid standards, which are then used for the accurate quantification of these derivatives in biological samples. nih.gov

Chromatographic Separation Techniques (e.g., HPLC, HPAEC-PAD, TLC)

Chromatographic methods are central to the separation of this compound from other sialic acids and components of biological matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of sialic acids. It can be used without derivatization for the determination of N-acetylneuraminic acid and N-glycolylneuraminic acid in glycoproteins. sigmaaldrich.com HPLC coupled with mass spectrometry (HPLC-MS) provides a robust platform for the analysis of sialic acid derivatives. researchgate.net

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This technique is particularly well-suited for the separation of charged carbohydrates like sialic acids due to the ion-exchange mechanism. The pulsed amperometric detection provides high sensitivity without the need for derivatization.

Thin-Layer Chromatography (TLC): TLC is a valuable tool for the initial characterization and separation of acylneuraminic acids. nih.govnih.gov It has been used to analyze free and glycosidically bound acylneuraminic acids from human serum, saliva, and urine. nih.gov High-performance thin-layer chromatography (HPTLC) has been employed in the analysis of sialic acids from the cell surface of Cryptococcus neoformans. nih.gov

Enzymatic Assays for Detection and Activity Profiling

Enzymatic assays offer a highly specific means of detecting and characterizing this compound. The configuration of the lactoyl group can be determined enzymatically using specific lactate (B86563) dehydrogenases. nih.gov

Furthermore, enzymes involved in the metabolism of sialic acids, such as N-acetylneuraminate lyase, are studied to understand the biological pathways involving these compounds. ebi.ac.uk The activity of such enzymes can be profiled using various assays, often involving the measurement of substrate consumption or product formation. For example, the activity of N-acetylneuraminate-9-phosphate synthase, which catalyzes a key step in sialic acid biosynthesis, has been characterized in detail. nih.gov

Derivatization Strategies for Enhanced Detection Sensitivity

To improve the sensitivity of detection, particularly in fluorescence-based HPLC methods, derivatization of sialic acids is a common strategy. One widely used derivatization reagent is 1,2-diamino-4,5-methylenedioxybenzene (DMB). The DMB assay, combined with UHPLC analysis, allows for the sensitive detection and quantification of various sialic acid derivatives, including acetylated forms, in biological samples like plasma and serum. d-nb.infonih.gov This method has proven to be highly sensitive, with limits of detection and quantitation comparable to previously reported assays for N-acetylneuraminic acid. d-nb.info

Pathophysiological Implications of Altered N Acetyl 9 O Lactoylneuraminic Acid Metabolism and Expression

Role in Aberrant Glycosylation in Disease States

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a fundamental post-translational modification that dictates the function and fate of many molecules. nih.gov Aberrant glycosylation, a hallmark of numerous diseases, often involves changes in the sialic acid content and structure at the termini of these glycan chains. nih.gov N-Acetyl-9-O-lactoylneuraminic acid is a modified sialic acid found in humans, and its presence or absence can significantly impact cellular behavior. nih.gov

Association with Oncogenesis and Metastasis Mechanisms

The cell surface of cancer cells often displays a dramatically altered glycan profile compared to their healthy counterparts, a phenomenon that significantly contributes to tumor growth and spread. nih.govnih.gov Increased sialylation is a common feature of cancer cells, and this includes the expression of specific sialic acid derivatives like this compound. nih.gov

Elevated levels of sialic acid on the cancer cell surface can mask underlying antigens, helping the cancer cells evade immune surveillance. etprotein.com Furthermore, these altered glycan structures can mediate cell adhesion to endothelial cells and the extracellular matrix, a critical step in the metastatic cascade. For instance, studies have shown that certain gangliosides, which are glycolipids containing sialic acid, are involved in the aggressiveness and metastasis of tumors like melanoma and neuroblastoma. nih.gov The presence of O-acetylated forms of these gangliosides, which can contain Neu5Ac9Lac, is often heightened in tumor cells. nih.gov

| Disease State | Key Findings Regarding Neu5Ac9Lac | Implication |

| Breast Cancer | The main acetylated form of sialic acid in breast cancer gangliosides is 9-O-acetyl-N-acetylneuraminic acid (a related O-acetylated sialic acid). nih.gov | Suggests a role for specific sialic acid modifications in breast cancer pathology. |

| Head and Neck Cancers | Patients with these cancers show elevated serum levels of N-acetylneuraminic acid, which correlate with tumor extent. nih.gov | While not specific to the lactoyl form, it highlights the general importance of sialylation in this cancer type. |

| General Malignancy | Overexpression of acetylated sialic acid derivatives has been noted on tumor surfaces. nih.gov | These molecules are being explored as potential biomarkers and therapeutic targets. |

Involvement in Inflammatory Processes and Immune Dysregulation

The immune system relies on a precise system of molecular recognition to distinguish between self and non-self. Sialic acids, including this compound, play a crucial role in this process by acting as self-associated molecular patterns (SAMPs). Changes in the expression of Neu5Ac9Lac can disrupt this delicate balance, leading to inflammatory responses and immune dysregulation.

For example, certain pathogens can mimic host sialic acid structures to evade the immune system. Conversely, the host's immune cells possess sialic acid-binding immunoglobulin-like lectins (Siglecs), which are inhibitory receptors that recognize sialic acids and dampen immune responses. Alterations in sialylation on host cells can affect their interaction with Siglecs, potentially leading to autoimmune reactions or a failure to control inflammation.

Furthermore, studies have shown that N-acetylneuraminic acid can modulate inflammatory responses. For instance, it has been observed to reduce the expression of tumor necrosis factor-α and intercellular adhesion molecule-1, both of which are key players in inflammation. nih.gov While these studies often focus on the more common N-acetylneuraminic acid, the principles of sialic acid-mediated immune regulation likely extend to its modified forms like Neu5Ac9Lac.

Contribution to Neurological Functions and Pathologies (mechanistic insights)

Mechanistically, the negative charge of sialic acids influences the conformation of glycoproteins and the interactions between cells. In the nervous system, this is critical for maintaining the proper spacing between cells and for modulating the activity of ion channels and receptors. Alterations in sialylation have been linked to neurological disorders. For example, aberrant sialylation can lead to conditions like dilated cardiomyopathy and stress-induced heart failure, which can have neurological implications. ahajournals.org

While direct research on the specific role of Neu5Ac9Lac in neurological pathologies is still emerging, the fundamental importance of sialylation in the brain suggests that changes in its metabolism and expression could contribute to the development or progression of various neurological conditions. The presence of N-acetyl-9-O-L-lactoylneuraminic acid has been detected in human body fluids, indicating its systemic presence and potential to influence neurological functions. nih.gov

Connections to Cardiovascular Glycosylation Changes (mechanistic insights)

The cardiovascular system is another area where glycosylation plays a vital role in health and disease. nih.gov The surfaces of heart and vascular cells are rich in glycoproteins, and changes in their glycosylation patterns have been associated with various cardiovascular pathologies. nih.gov

Elevated plasma levels of N-acetylneuraminic acid have been associated with a higher risk of adverse outcomes in patients with heart failure. ahajournals.org Mechanistically, this has been linked to increased activity of neuraminidase, an enzyme that cleaves sialic acids from glycoconjugates, leading to desialylation of cardiac tissues. ahajournals.org This desialylation can impair the function of various cardiac proteins and contribute to the progression of heart failure. ahajournals.org

While much of the research has focused on total sialic acid levels, the specific contribution of this compound to these processes is an area of active investigation. Given that N-acetylneuraminic acid can be modified to form Neu5Ac9Lac, it is plausible that alterations in this specific sialic acid derivative could also play a role in the aberrant glycosylation observed in cardiovascular diseases. For example, N-acetylneuraminic acid administration has been shown to ameliorate atherosclerosis in animal models by lowering triglycerides and reducing oxidative stress. nih.gov This suggests that maintaining proper sialic acid metabolism is crucial for cardiovascular health.

| Research Area | Mechanistic Insight | Potential Implication for Neu5Ac9Lac |

| Heart Failure | Upregulated neuraminidase expression and subsequent desialylation in cardiac tissues. ahajournals.org | Altered levels of Neu5Ac9Lac could be part of the overall dysregulated sialylation profile contributing to cardiac dysfunction. |

| Atherosclerosis | N-acetylneuraminic acid supplementation reduced plaque formation and oxidative stress in animal models. nih.gov | Suggests that maintaining adequate levels of sialic acids, potentially including Neu5Ac9Lac, could be protective. |

| General Cardiovascular Health | Glycosylation is crucial for the function of numerous receptors and signaling molecules in the heart and blood vessels. nih.gov | Dysregulation of Neu5Ac9Lac expression could impact these fundamental cellular processes. |

Advanced Research Techniques and Future Directions in N Acetyl 9 O Lactoylneuraminic Acid Studies

Genetic Engineering and Glycoengineering Approaches to Manipulate O-Lactoylation

The ability to control the expression of specific glycan structures on cells is a cornerstone of modern glycobiology research. Genetic and glycoengineering techniques offer powerful tools to investigate the function of sialic acid modifications like O-lactoylation. nih.govnih.gov While methods for manipulating O-acetylation are becoming more established, direct engineering of O-lactoylation is a nascent field, awaiting the identification of the key enzymes involved.

Current Approaches and Future Potential:

Metabolic Glycoengineering: This technique involves introducing synthetic, bioorthogonally tagged precursors of the sugar of interest into cells. nih.gov These precursors are metabolized and incorporated into cellular glycans, which can then be detected or manipulated. For O-lactoylation, this could involve synthesizing a lactoylated mannosamine (B8667444) derivative with a chemical reporter group. However, the efficiency of uptake and incorporation by the cell's native enzymatic machinery would be a critical factor. ru.nl

Enzyme-Based Engineering: A more direct approach is to manipulate the expression levels of the enzymes that add or remove the lactoyl group. The generation of genetically engineered model cell lines and organisms with altered expression of O-acetylated sialic acids has been instrumental in dissecting their roles in development and immune recognition. nih.govnih.gov A similar strategy will be vital for O-lactoylation. Once the specific O-lactyltransferase and O-lactylesterase genes are identified, techniques like CRISPR/Cas9-mediated knockout or overexpression systems can be employed to create cellular models that either lack or have elevated levels of N-acetyl-9-O-lactoylneuraminic acid. These models would be invaluable for functional studies.

Chemoenzymatic Synthesis: This method combines chemical synthesis with enzymatic reactions to create complex glycans with high precision. Sialyltransferases with broad substrate specificity can be used to transfer modified sialic acids onto glycan acceptors. mdpi.com The molecular engineering of sialyltransferases to improve their efficiency or alter their substrate preference is an active area of research that could be leveraged for the synthesis of O-lactoylated glycans for use in various assays. mdpi.com

The table below outlines potential genetic engineering strategies and the key challenges that need to be addressed.

| Strategy | Description | Key Requirement/Challenge |

| Gene Knockout | Use CRISPR/Cas9 or other gene-editing tools to delete the gene(s) responsible for O-lactoylation. | Identification of the specific O-lactyltransferase gene(s). |

| Gene Overexpression | Introduce additional copies of the O-lactyltransferase gene into cells to increase the production of this compound. | Identification of the specific O-lactyltransferase gene(s). |

| Metabolic Glycoengineering | Supply cells with synthetic, tagged lactoyl-precursors for incorporation into sialic acid pathways. | Synthesis of appropriate precursors; efficiency of cellular uptake and metabolic processing. |

| Directed Evolution of Enzymes | Engineer existing O-acetyltransferases to accept a lactoyl-donor substrate instead of an acetyl-donor. | Understanding the substrate-binding pocket and catalytic mechanism of related transferases. |

Computational Modeling and Glycan Conformational Analysis

The addition of a lactoyl group at the C-9 position, instead of an acetyl group or an unmodified hydroxyl, can significantly alter the local chemical environment and conformational dynamics of the sialic acid residue. Computational modeling provides a powerful, non-invasive tool to predict and understand these structural changes. nih.gov

Insights from Molecular Dynamics:

Molecular dynamics (MD) simulations can model the behavior of glycans in solution, providing insights into their flexibility and preferred three-dimensional structures. researchgate.netnih.gov Studies on O-acetylated sialic acids have shown that these modifications can influence the conformation of the entire glycan chain. nih.gov By applying MD simulations to this compound, researchers can:

Predict Conformational Preferences: Determine the most stable conformations of the lactoyl side chain and how it influences the orientation of the entire sialic acid residue relative to the underlying glycan.

Analyze Interactions: Model how the lactoyl group affects interactions with water, ions, and potential binding partners like lectins or antibodies. The additional hydroxyl group and methyl group of the lactoyl moiety, compared to an acetyl group, could lead to unique hydrogen bonding and van der Waals interactions.

Compare with Other Modifications: Directly compare the conformational landscape of 9-O-lactoylated, 9-O-acetylated, and unmodified sialic acids to understand the specific structural impact of the lactoyl group. nih.gov

This in silico approach can guide the design of synthetic probes and help interpret experimental data on the binding properties of this compound.

Elucidation of Specific O-Lactyltransferases and O-Lactylesterases

The biosynthesis and degradation of this compound are presumed to be controlled by specific enzymes: an O-lactyltransferase that adds the lactoyl group and an O-lactylesterase that removes it. To date, these enzymes have not been definitively identified or characterized. researchgate.net This represents the most significant knowledge gap and the highest priority for future research in this field.

Challenges and Research Strategies:

The search for these enzymes is complicated by their likely location within the Golgi apparatus and their potential instability during purification. ucsd.edu The enzymes responsible for O-acetylation (sialic acid O-acetyltransferases, or SOATs, and sialic acid O-acetylesterases, or SIAEs) proved notoriously difficult to identify for similar reasons. tue.nlresearchgate.net

Sialate O-Lactyltransferase: This enzyme is expected to transfer a lactoyl group from a donor molecule, possibly lactoyl-CoA, to the C-9 position of a sialic acid, likely after its activation to CMP-sialic acid within the Golgi apparatus. nih.gov Identifying this enzyme will likely require a combination of biochemical purification from a rich source (like bovine submandibular gland) and modern proteomic and transcriptomic approaches to identify candidate genes.

Sialate O-Lactylesterase: This enzyme would be responsible for removing the 9-O-lactoyl group, thereby regulating the levels of this modification. Studies of sialate-O-acetylesterases have shown they are not always specific and can act on different acetylated positions. nih.gov However, one study noted that sialate 9-O-acetylesterases did not hydrolyze 9-O-lactoyl substituents, suggesting that a distinct O-lactylesterase likely exists. nih.gov

The table below summarizes the known properties of the analogous enzymes for O-acetylation, which can guide the search for the O-lactoylating enzymes.

| Enzyme Family | Function | Cellular Location | Donor/Substrate | Status for O-Lactoylation |

| Sialate O-Acetyltransferase (SOAT) | Adds acetyl group to sialic acid | Golgi Apparatus | Acetyl-CoA | O-Lactyltransferase not yet identified |

| Sialate O-Acetylesterase (SIAE) | Removes acetyl group from sialic acid | Lysosomes, Cytosol, Cell Surface | O-Acetylated Sialosides | O-Lactylesterase not yet identified; known esterases do not appear to act on lactoyl groups. nih.gov |

Integration into Systems Glycobiology for Comprehensive Understanding

To fully grasp the biological significance of this compound, it is essential to move beyond the study of the molecule in isolation and adopt a systems-level perspective. Systems glycobiology aims to integrate large-scale datasets from genomics, transcriptomics, proteomics, and glycomics to build a comprehensive model of how glycans are synthesized, regulated, and function within a biological system. nih.gov

A Roadmap for Integration:

Identify the Genetic Toolkit: The foundational step is the identification of the genes encoding the specific O-lactyltransferase and O-lactylesterase. This will allow researchers to correlate gene expression levels with the abundance of this compound across different tissues and developmental stages.

Glycomic and Glycoproteomic Profiling: Advanced mass spectrometry techniques can be used for large-scale, site-specific identification and quantification of this compound on different glycoproteins and glycolipids. nih.gov This will reveal which proteins are modified and under what conditions.

Integrative Data Analysis: By combining data on the expression of the modifying enzymes (transcriptomics/proteomics) with data on the abundance of the glycan itself (glycomics), researchers can build regulatory network models. This can uncover the signaling pathways and cellular processes that control O-lactoylation.

Functional Genomics: Using the cellular models developed through genetic engineering (e.g., O-lactyltransferase knockouts), researchers can perform functional screens to see how the presence or absence of this compound affects cellular phenotypes like adhesion, proliferation, and immune cell recognition. youtube.com

This integrated approach will ultimately be necessary to decipher the precise functional roles of this compound and its potential involvement in human health and disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。